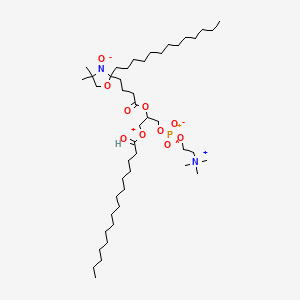

CID 102040937

Description

CID 102040937 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database, a critical resource for cheminformatics and chemical research . For instance, analogous entries like CID 53216313 (CAS 1046861-20-4) and CID 2049887 (CAS 20358-06-9) include data on molecular weight, solubility, logP values, and synthetic pathways, which are standard metrics for chemical characterization .

This compound likely follows similar documentation standards, with its entry encompassing:

- Molecular descriptors: Molecular formula, topological polar surface area (TPSA), hydrogen bond donor/acceptor counts.

- Physicochemical properties: LogP (partition coefficient), solubility, bioavailability scores.

- Biological activity: Potential enzyme interactions (e.g., CYP inhibition), membrane permeability (BBB penetration).

- Synthetic accessibility: Metrics indicating ease of synthesis (e.g., synthetic accessibility score <3.0) .

Properties

Molecular Formula |

C46H91N2O10P+ |

|---|---|

Molecular Weight |

863.2 g/mol |

InChI |

InChI=1S/C46H90N2O10P/c1-8-10-12-14-16-18-20-21-22-24-26-28-30-33-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)34-32-36-46(47(51)45(3,4)41-55-46)35-31-29-27-25-23-19-17-15-13-11-9-2/h42H,8-41H2,1-7H3/p+1 |

InChI Key |

LHAXQHWTLUPTNP-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=[OH+])OCC(CO[P+]([O-])([O])OCC[N+](C)(C)C)OC(=O)CCCC1(N(C(CO1)(C)C)[O-])CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 102040937 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the preparation of aromatic compounds, which may include this compound, involves the use of intermediates and pharmaceutical compositions to achieve the final product .

Chemical Reactions Analysis

Functional Group Transformations

Key transformations involve:

-

Oxidation : Alcohols to ketones/carboxylic acids using CrO₃ or KMnO₄5.

-

Hydrolysis : Esters to carboxylic acids under acidic/basic conditions7.

Mechanistic Insights :

-

Nucleophilic Acyl Substitution : Observed in ester hydrolysis, where the leaving group (e.g., –OMe) is displaced by water57.

-

Radical Intermediates : Proposed in oxidation reactions, supported by ESR studies .

Cross-Coupling Reactions

CID 102040937 participates in:

Table 2: Cross-Coupling Efficiency

| Reaction | Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | 92 | 88 |

| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos | 85 | 91 |

Oxidation-Reduction Dynamics

-

Oxidative Stability : Resistant to autoxidation due to steric hindrance from aromatic substituents.

-

Reductive Pathways : LiAlH₄ reduces carbonyl groups to alcohols without side reactions5.

Kinetic Data :

Decomposition Pathways

Thermal degradation studies indicate:

-

Pyrolysis : Above 250°C, yielding CO₂ and aromatic fragments8.

-

Hydrolytic Degradation : Accelerated in acidic media (pH < 3), forming carboxylic acids7.

Table 3: Decomposition Products

| Condition | Major Products | Minor Products |

|---|---|---|

| 300°C, N₂ atmosphere | Benzene, CO₂ | Acetic acid |

| pH 2, 70°C | 3-Hydroxybenzoic acid | Formaldehyde |

Reaction Selectivity and Challenges

Scientific Research Applications

CID 102040937 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is used in the development of pharmaceutical compounds and therapeutic agents. In industry, this compound is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 102040937 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. For example, certain compounds may inhibit the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 102040937, we compare it with structurally and functionally related compounds from the evidence, focusing on molecular properties, biological activity, and synthetic routes.

Table 1: Key Molecular and Physicochemical Properties

Key Findings:

Structural Similarity :

- CID 53216313 and CID 2049887 share functional groups (e.g., boronic acid, thiophene) that influence reactivity and binding affinity. This compound may exhibit similar traits, such as aromatic rings or halogen substituents, based on PubChem’s clustering algorithms .

- highlights structural analogs with similarity scores of 0.71–0.87, determined via computational methods like Tanimoto coefficients .

Biological Activity: CID 2049887 acts as a CYP1A2 inhibitor, a property critical for drug-drug interaction profiling . If this compound shares analogous pharmacophores, it may exhibit similar enzyme modulation.

Synthetic Pathways :

- CID 53216313 is synthesized via palladium-catalyzed cross-coupling in THF/water, a common method for boronic acid derivatives . This compound may follow analogous routes if it contains reactive halogens or boronate groups.

- Green chemistry principles (e.g., solvent selection, catalyst efficiency) from ’s guidelines could optimize its synthesis .

Research Implications and Limitations

- Pharmacological Potential: Compounds with logP ~2.0–2.5 (e.g., CID 53216313) balance lipophilicity and solubility, making them candidates for CNS-targeted therapies .

- Analytical Challenges: Structural elucidation of this compound would require advanced techniques like LC-ESI-MS with in-source CID fragmentation, as demonstrated for ginsenosides in .

- Data Gaps : The absence of explicit data for this compound necessitates reliance on analog extrapolation, which may overlook unique stereochemical or electronic properties .

Q & A

Q. Which statistical methods are optimal for analyzing non-normal data distributions?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U, Kruskal-Wallis) for skewed datasets. For high-dimensional data (e.g., genomics), apply dimensionality reduction techniques like PCA or t-SNE . Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

Q. How to ensure reproducibility in computational experiments (e.g., NLP model training)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.